molecular formula C7H4ClNS B1626258 5-Chlorobenzo[c]isothiazole CAS No. 20712-05-4

5-Chlorobenzo[c]isothiazole

Cat. No.: B1626258
CAS No.: 20712-05-4
M. Wt: 169.63 g/mol
InChI Key: NXALAEZGJJVSIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chlorobenzo[c]isothiazole is a high-purity (95%) chemical reagent offering researchers a versatile and privileged scaffold for developing novel bioactive molecules. The benzisothiazole core is recognized in medicinal chemistry as a pharmacophore of high value, known to contribute to potent biological activities by providing heteroatoms that act as hydrogen bond acceptors and a fused aromatic ring for potential π–π interactions . This structural motif is found in compounds with a diverse range of biological properties, including anticancer, antimicrobial, and antifungal activities . The chlorination at the 5-position presents a strategic site for further synthetic modification, enabling researchers to explore structure-activity relationships and create hybrid molecules or molecular fragments for drug discovery programs. Isothiazole derivatives, in general, have demonstrated significant clinical and industrial applications, serving as positive allosteric modulators for receptors like mGlu4, selective CDK8/19 inhibitors in oncology research, fungicides, and GPR120 agonists for Type 2 Diabetes research . This product is offered specifically for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20712-05-4

Molecular Formula

C7H4ClNS

Molecular Weight

169.63 g/mol

IUPAC Name

5-chloro-2,1-benzothiazole

InChI

InChI=1S/C7H4ClNS/c8-6-1-2-7-5(3-6)4-10-9-7/h1-4H

InChI Key

NXALAEZGJJVSIU-UHFFFAOYSA-N

SMILES

C1=CC2=NSC=C2C=C1Cl

Canonical SMILES

C1=CC2=NSC=C2C=C1Cl

Origin of Product

United States

Synthetic Methodologies for 5 Chlorobenzo C Isothiazole and Its Analogs

Direct Synthesis Approaches to the 5-Chlorobenzo[c]isothiazole Core

The construction of the bicyclic this compound scaffold can be approached through two primary strategies: the formation of the isothiazole (B42339) ring onto a pre-substituted benzene (B151609) ring (cyclization reactions) or the introduction of the chlorine atom onto a pre-existing benzo[c]isothiazole (B8754907) framework.

Cyclization Reactions for Ring Formation

The formation of the benzo[c]isothiazole ring system often involves the cyclization of appropriately substituted benzene precursors. One plausible approach, by analogy to the synthesis of related benzo[c]isothiazole 2-oxides, would be the cyclization of a substituted 2-(thiomethyl)aniline derivative. sci-hub.se A hypothetical pathway to this compound could commence with 4-chloro-2-(thiomethyl)aniline. This starting material could undergo a cyclization reaction, likely involving an oxidative step to form the N-S bond of the isothiazole ring.

For instance, the synthesis of benzo[c]isothiazole 2-oxides has been achieved from 2-(S-methylthiomethyl)anilines using N-chlorosuccinimide (NCS) in the presence of aqueous sodium hydroxide. sci-hub.se Adapting this, one could envision a similar cyclization of a chloro-substituted precursor to yield the desired benzo[c]isothiazole.

A general representation of this hypothetical cyclization is presented below:

Starting MaterialReagents and Conditions (Hypothetical)Product
4-Chloro-2-(thiomethyl)anilineOxidizing agent (e.g., NCS, SO₂Cl₂)This compound

Another potential cyclization route could involve the reaction of o-mercaptobenzonitriles. A patented method for the synthesis of 1,2-benzisothiazolin-3-one (a benzo[d]isothiazole derivative) starts from o-chlorobenzonitrile, which is converted to o-mercaptobenzonitrile and then cyclized. google.com A similar strategy starting from a suitably substituted chlorobenzonitrile could potentially be adapted for the synthesis of the benzo[c]isothiazole core.

Functionalization of Pre-formed Benzo[c]isothiazole Skeletons

An alternative to de novo ring construction is the late-stage functionalization of a pre-formed benzo[c]isothiazole scaffold. This approach would involve the direct chlorination of benzo[c]isothiazole. Electrophilic aromatic substitution reactions on the benzene ring of the benzo[c]isothiazole could introduce a chlorine atom.

The position of chlorination would be dictated by the directing effects of the fused isothiazole ring. Given the electron-withdrawing nature of the isothiazole ring, the benzene ring is generally deactivated towards electrophilic substitution. The directing effect would likely favor substitution at positions 5 and 7. Thus, a direct chlorination of benzo[c]isothiazole might yield a mixture of isomers, including the desired 5-chloro derivative.

A hypothetical chlorination reaction is outlined in the following table:

Starting MaterialReagents and Conditions (Hypothetical)Major Products
Benzo[c]isothiazoleCl₂, Lewis acid (e.g., FeCl₃) or SO₂Cl₂This compound and other isomers

Synthesis of Substituted this compound Derivatives

Once the this compound core is obtained, it can be further modified to introduce a variety of substituents, expanding the chemical space of this heterocyclic family.

Nucleophilic Substitution Reactions at the Chloro-Position

The chlorine atom at the 5-position of the benzo[c]isothiazole ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the fused isothiazole ring system. gacariyalur.ac.in A variety of nucleophiles can be employed to displace the chloride, leading to a diverse range of 5-substituted benzo[c]isothiazole derivatives.

Examples of nucleophilic substitution on other chloro-substituted benzofused heterocycles are well-documented. For instance, the chlorine atom at the 5-position of 5-chloro-2-ethylbenzo[d]thiazole (B16972) can be substituted by nucleophiles such as amines or thiols. Similarly, quinolinyl amines have been prepared via nucleophilic substitution of a chloro-substituted quinoline. nih.gov

A general scheme for the nucleophilic substitution on this compound is shown below:

Starting MaterialNucleophileProduct
This compoundAmines (R-NH₂)5-Amino-benzo[c]isothiazole derivatives
This compoundAlkoxides (R-O⁻)5-Alkoxy-benzo[c]isothiazole derivatives
This compoundThiolates (R-S⁻)5-Thioether-benzo[c]isothiazole derivatives

Electrophilic Aromatic Substitution on the Benzo[c]isothiazole Ring

Further electrophilic aromatic substitution on the this compound ring would be challenging due to the presence of two deactivating groups: the chloro substituent and the fused isothiazole ring. However, under forcing conditions, substitution might be possible. The directing effects of the existing substituents would determine the position of the incoming electrophile. The isothiazole ring generally directs electrophiles to the 5- and 7-positions. With the 5-position already occupied by a chlorine atom, the most likely position for further substitution would be the 7-position. The chlorine atom itself is an ortho-, para-director, which would also favor substitution at the 7-position (ortho to the chlorine).

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The successful application of these reactions would heavily depend on the specific reaction conditions and the nature of the electrophile.

Multi-Component Reactions for Scaffold Assembly

Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of complex heterocyclic scaffolds in a single step from three or more starting materials. beilstein-journals.orgresearchgate.netresearchgate.netmdpi.com While no specific MCRs for the direct synthesis of this compound have been reported in the searched literature, one can conceptualize a potential MCR based on known methodologies for constructing related heterocyclic systems.

For example, a hypothetical MCR could involve a 2-amino-4-chlorothiophenol, an aldehyde, and an isocyanide to assemble a substituted benzo[c]isothiazole derivative. The development of such a reaction would be a novel contribution to the field of heterocyclic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and their application has been extended to the synthesis of the benzo[c]isothiazole scaffold. While direct cross-coupling methods to form the this compound ring are specialized, derivatization of the pre-formed heterocyclic system and domino reactions provide viable synthetic routes.

One notable approach involves a domino Sonogashira coupling followed by a cyclization to construct the benzo[c]isothiazole core. Research has demonstrated that the reaction of S-2-bromophenyl-S-methylsulfoximine with various terminal alkynes in the presence of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst can yield 1,2-benzoisothiazoles (benzo[c]isothiazoles). acs.orgacs.org The reaction proceeds via an initial Sonogashira coupling, followed by a 5-exo-dig cyclization. The preference for the formation of the benzo[c]isothiazole over the competing 1,2-benzothiazine product is notably influenced by the nature of the alkyne substituent, with alkynylarenes favoring the formation of the five-membered benzo[c]isothiazole ring. acs.orgacs.org

Table 1: Palladium-Catalyzed Synthesis of Benzo[c]isothiazole Derivatives

Alkyne Substituent (R) Product Ratio (Benzo[c]isothiazole : Benzothiazine) Yield of Benzo[c]isothiazole Reference
Phenyl 73 : 27 73% acs.org
4-Methoxyphenyl 71 : 29 71% acs.org
4-Chlorophenyl 68 : 32 68% acs.org
n-Butyl 13 : 87 13% acs.org
Cyclohexyl 27 : 73 27% acs.org

Furthermore, existing halogenated benzo[c]isothiazole scaffolds can be functionalized using classic palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings. sci-hub.se This allows for the introduction of various aryl, heteroaryl, or alkynyl groups onto the heterocyclic core, enabling the synthesis of a diverse library of derivatives from a common intermediate like this compound. The general applicability of reactions such as the Heck and Buchwald-Hartwig amination to a wide range of heterocyclic systems suggests their potential utility in the functionalization of the benzo[c]isothiazole ring as well. nih.govresearchgate.netrsc.orgorganic-chemistry.org

Advanced Synthetic Strategies and Green Chemistry Approaches

Recent advancements in synthetic chemistry have focused on increasing efficiency and reducing environmental impact. These strategies, including C-H bond functionalization, oxidative cyclizations, and the use of alternative energy sources, are highly relevant to the synthesis of this compound and its analogs.

C-H Bond Functionalization Methodologies

Direct C-H bond functionalization has emerged as a highly atom-economical strategy for constructing complex molecules, circumventing the need for pre-functionalized starting materials. For the isothiazole family, palladium-catalyzed direct C-H arylation has been successfully applied to the core isothiazole ring. sci-hub.se This method typically involves a palladium catalyst and a silver-based promoter to facilitate the coupling of the heterocycle with aryl halides. sci-hub.se

While direct C-H functionalization to form the benzo[c]isothiazole ring itself is a developing area, related strategies have been extensively used for isomers like benzothiazoles. For instance, palladium-catalyzed intramolecular C-H functionalization of N-arylthioureas is a known method for producing 2-aminobenzothiazoles. organic-chemistry.orgnih.gov This precedent suggests the potential for developing analogous intramolecular C-H activation strategies starting from suitably substituted aniline (B41778) derivatives to forge the C-S bond required for the benzo[c]isothiazole skeleton.

Oxidative Cyclization Pathways

Oxidative cyclization is a cornerstone in the synthesis of sulfur- and nitrogen-containing heterocycles. A significant breakthrough in the synthesis of the benzo[c]isothiazole framework was reported involving the cyclization of 2-(S-methylthiomethyl)anilines. sci-hub.se In this method, the aniline precursors are treated with an N-halosuccinimide, such as N-chlorosuccinimide (NCS), in the presence of a base to induce the formation of the isothiazole ring. The resulting benzo[c]isothiazoles can then be oxidized, for example with m-CPBA, to furnish the corresponding benzo[c]isothiazole 2-oxides. sci-hub.se This approach has been demonstrated on a gram scale, highlighting its synthetic utility. sci-hub.se

Table 2: Oxidative Cyclization for Benzo[c]isothiazole 2-Oxide Synthesis

Aniline Precursor Reagents Product Reference
2-(S-methylthiomethyl)aniline 1. NCS, aq. NaOH 2. m-CPBA Benzo[c]isothiazole 2-oxide sci-hub.se

Other oxidative methods, often employing reagents like iodine or hypervalent iodine compounds such as phenyliodine(III) diacetate (PIDA), are widely used for constructing related benzisothiazole and benzothiazole (B30560) systems via intramolecular S-N or C-S bond formation. nih.govmdpi.comacs.org These reactions often proceed through the oxidation of a thiol or thioamide precursor, followed by intramolecular cyclization.

Photochemical and Electrochemical Synthetic Routes

Photochemical and electrochemical methods offer green alternatives to traditional synthesis by using light or electricity to drive reactions, often under mild conditions. Photochemical irradiation has been shown to induce structural permutations in isothiazoles and related azoles. d-nb.info This approach can rearrange the atoms of the heterocyclic ring and its substituents, providing access to isomers that are difficult to obtain through conventional methods. d-nb.info Additionally, blue light-induced photochemical cyclization is a known method for preparing various benzothiazole derivatives from dithioamide precursors, suggesting its potential applicability for benzo[c]isothiazole synthesis. acs.orgnih.gov

Electrosynthesis has been successfully employed for the construction of the isomeric benzo[d]isothiazole ring system. These methods often involve the intramolecular dehydrogenative cyclization of 2-mercaptobenzamide precursors. While a direct electrochemical route to this compound has not been extensively reported, the success with related isomers points to a promising avenue for future research. jst.go.jpresearchgate.net The use of electricity as a clean oxidant avoids the need for stoichiometric chemical oxidants, generating only hydrogen gas as a byproduct. nih.gov

Microwave-Assisted and Ultrasound-Assisted Synthesis

The application of microwave irradiation and ultrasound as non-conventional energy sources can dramatically reduce reaction times, improve yields, and enhance the green profile of chemical syntheses. Microwave-assisted organic synthesis (MAOS) has been effectively used to produce various thiazole (B1198619) and isothiazole derivatives. For instance, a one-pot synthesis of isothiazoles has been reported under microwave irradiation, proceeding via condensation, nucleophilic addition, and decyanative cyclization. sci-hub.se Microwave heating has also been applied to Suzuki cross-coupling reactions to prepare substituted benzo[d]thiazoles, demonstrating the synergy of this technology with transition-metal catalysis. researchgate.nethpu2.edu.vn

Ultrasound-assisted synthesis relies on acoustic cavitation to generate localized high-temperature and high-pressure zones, which can accelerate chemical reactions. While specific applications to this compound are not prevalent, this technique has been successfully used for the synthesis of a wide array of other heterocyclic compounds, often leading to higher yields and shorter reaction times compared to conventional methods.

Mechanistic Studies of Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For the palladium-catalyzed synthesis of benzo[c]isothiazoles from S-2-bromophenyl-S-methylsulfoximine and terminal alkynes, the proposed mechanism involves a standard Sonogashira coupling catalytic cycle followed by an intramolecular nucleophilic attack of the sulfoximine (B86345) nitrogen onto the newly installed alkyne (5-exo-dig cyclization). acs.orgacs.org

In palladium-catalyzed C-H activation/C-S bond formation reactions, the mechanism can be complex. Studies on the formation of 2-aminobenzothiazoles from N-arylthioureas revealed a high kinetic isotope effect, which suggests that C-H bond cleavage is involved in the rate-determining step and points away from a simple electrophilic palladation pathway. organic-chemistry.org The general mechanism for palladium-catalyzed C-S bond formation often involves oxidative addition of an aryl halide to a Pd(0) species, coordination of the sulfur nucleophile, and subsequent reductive elimination to form the C-S bond and regenerate the catalyst. rsc.org

The mechanism of oxidative cyclization reactions typically involves the formation of a more reactive sulfur species. For instance, the cyclization of 2-aminothiophenols with aldehydes to form benzothiazoles is believed to proceed through the initial formation of a benzothiazoline (B1199338) intermediate, which is then oxidized to the aromatic benzothiazole. orientjchem.orgresearchgate.net In hypervalent iodine-mediated reactions, the oxidant activates the sulfur or nitrogen atom to facilitate the intramolecular ring-closing step. acs.org

Chemical Reactivity and Transformational Studies of 5 Chlorobenzo C Isothiazole

Reactivity of the Chloro Substituent and Its Derivatization Potential

The chlorine atom at the C-5 position of the benzo[c]isothiazole (B8754907) ring is a key functional handle for introducing molecular diversity. The isothiazole (B42339) ring influences the reactivity of this substituent, making it susceptible to various transformations.

Nucleophilic Aromatic Substitution: Position 5 of the isothiazole ring system is noted to be more activated towards nucleophilic substitution reactions compared to position 3. thieme-connect.com The chloro group at this position can be displaced by a variety of nucleophiles. For instance, in related chloro-substituted benzothiazoles, the chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate reaction conditions. smolecule.com This reactivity allows for the synthesis of a range of 5-substituted benzo[c]isothiazole derivatives, which are valuable in materials science and medicinal chemistry.

Metal-Catalyzed Cross-Coupling Reactions: The chloro substituent serves as an excellent partner in transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Although specific examples for 5-Chlorobenzo[c]isothiazole are not extensively detailed, the principles of Suzuki, Heck, and other similar cross-coupling reactions are applicable. thieme-connect.comsci-hub.se The derivatization of novel benzo[c]isothiazole 2-oxides through Suzuki cross-coupling has been demonstrated, showcasing the potential for such transformations on the chlorinated analogue. sci-hub.se This allows for the introduction of aryl, alkyl, and other organic fragments at the 5-position.

Electrophilic and Nucleophilic Reactions on the Isothiazole Ring

The aromatic system of this compound can undergo both electrophilic and nucleophilic attack, though the regioselectivity is governed by the combined electronic effects of the fused isothiazole ring and the chloro substituent.

Electrophilic Substitution: Electrophilic aromatic substitution would be expected to occur on the benzene (B151609) ring portion of the molecule. The directing effects of the isothiazole moiety and the chloro group (an ortho-, para-director) will determine the position of substitution.

Nucleophilic Attack: The isothiazole ring itself is relatively electron-deficient and can be subject to attack by strong nucleophiles. Such interactions can sometimes lead to the opening of the heterocyclic ring. thieme-connect.com For example, isothiazolone (B3347624) biocides, including benzisothiazol-3-one (BIT) and 5-chloro-N-methylisothiazol-3-one (CMIT), interact with thiols, which can cause the formation of a reduced, ring-opened mercaptoacrylamide derivative. nih.gov

Ring-Opening and Ring-Closing Transformations of the Benzo[c]isothiazole System

The structural integrity of the benzo[c]isothiazole core can be manipulated through ring-opening reactions, and the system can be constructed through various ring-closing strategies.

Ring-Opening Reactions: The isothiazole ring can undergo cleavage under specific conditions. Studies on related benzo[d]isothiazol-3-one derivatives show that the ring can be opened in the presence of reagents like PPh3 or HI, leading to intermediates that can be trapped or undergo further cyclization to form larger ring systems, such as benzo[e] sci-hub.sethiazin-4-ones. mdpi.com Oxidative ring-opening of benzothiazole (B30560) derivatives is also a known transformation, suggesting that the benzo[c]isothiazole system could undergo similar reactions. researchgate.net A notable reaction involves the interaction of isothiazolones with thiols, leading to a ring-opened mercaptoacrylamide, which highlights the susceptibility of the N-S bond to reductive cleavage. nih.gov

Ring-Closing Transformations: The synthesis of the benzo[c]isothiazole (also named benzo[d]isothiazole) scaffold is well-established and can be achieved through several pathways that are compatible with a 5-chloro substituent.

From 2-Mercaptobenzamides: A common and efficient method involves the intramolecular cyclization of 2-mercaptobenzamides. This can be achieved through oxidative N-S bond formation using catalysts like Cu(I) under an oxygen atmosphere or via electrochemical methods. mdpi.comarkat-usa.org

From 2-Halobenzamides: 2-Halobenzamides can react with a sulfur source, such as elemental sulfur (S₈) or potassium thiocyanate (B1210189) (KSCN), in the presence of a copper catalyst to form the benzo[c]isothiazolone ring through a cascade C–S and N–S bond formation. mdpi.com

From 2-Aminothiophenol Derivatives: Cyclocondensation of 2-amino-5-chlorobenzenethiol with appropriate reagents can lead to the formation of the heterocyclic system. rsc.org

Below is a table summarizing key ring-closing strategies.

Ring-Closing Reactions for Benzo[c]isothiazole Synthesis

Starting MaterialReagents/CatalystReaction TypeRef.
2-MercaptobenzamidesCu(I), O₂Intramolecular Oxidative Cyclization mdpi.comarkat-usa.org
2-MercaptobenzamidesElectrochemical SynthesisIntramolecular N-H/S-H Coupling arkat-usa.org
2-BromobenzamidesKSCN, Cu(I)Cascade C-S/N-S Bond Formation mdpi.com
2-HalobenzamidesS₈, CatalystCascade C-S/N-S Bond Formation mdpi.com
2-Amino-5-chlorobenzene-1-thiolPhenylacetic acidCondensation/Oxidative Cyclization rsc.org

Oxidation and Reduction Pathways of the Heterocyclic Moieties

The sulfur and nitrogen atoms in the isothiazole ring are susceptible to changes in their oxidation state.

Oxidation: The sulfur atom in the benzo[c]isothiazole ring can be selectively oxidized to form the corresponding S-oxide (sulfoxide) or S,S-dioxide (sulfone). A metal-free, selective oxidation of 2-alkyl- and 2-arylbenzo[d]isothiazol-3(2H)-ones to their corresponding 1-oxides has been achieved using Selectfluor in an aqueous medium. mdpi.comresearchgate.net This method demonstrates high efficiency and functional group tolerance. Notably, the oxidation of 2-Butyl-5-chlorobenzo[d]isothiazol-3(2H)-one to its 1-oxide proceeded in excellent yield. mdpi.com Further oxidation to the 1,1-dioxide (a saccharin (B28170) derivative) can also be achieved. researchgate.net

Oxidation of a 5-Chloro-Substituted Benzo[c]isothiazole Derivative

SubstrateOxidizing AgentProductYieldRef.
2-Butyl-5-chlorobenzo[d]isothiazol-3(2H)-oneSelectfluor2-Butyl-5-chlorobenzo[d]isothiazol-3(2H)-one-1-oxide92% mdpi.com

Reduction: Reduction reactions can target different parts of the molecule. While specific reduction pathways for this compound are not widely reported, analogies can be drawn from related structures. The nitro group on a 5-chloro-6-nitrobenzo[c] sci-hub.semdpi.comsmolecule.comthiadiazole can be reduced to an amino group. For the benzo[c]isothiazole ring itself, reduction would likely involve the cleavage of the weak N-S bond, as seen in the ring-opening reactions with thiols. nih.gov

Metal-Catalyzed Reactions Involving the this compound Moiety

Transition metal catalysis is pivotal for both the synthesis and functionalization of the this compound system. mdpi.com

Ring Formation: Palladium-catalyzed intramolecular arylation has been used to synthesize arene-annelated sultams, including methyl 5-chloro-1-(4-methoxybenzyl)-1,3-dihydrobenzo[c]isothiazole-3-carboxylate-2,2-dioxide. beilstein-journals.org This demonstrates the power of metal catalysis in constructing the core ring system, particularly for derivatives with specific substitution patterns.

Derivatization: As mentioned in section 3.1, the chloro substituent is a prime site for metal-catalyzed cross-coupling reactions. The development of novel heterocyclic architectures based on isothiazole often involves derivatization through reactions like Suzuki cross-coupling. sci-hub.se These methods are essential for creating libraries of compounds for various applications by linking the this compound core to other molecular fragments. The field of metal-catalyzed reactions is continually expanding, offering new ways to functionalize heterocyclic compounds. rsc.orgfrontiersin.orgsioc-journal.cn

Examples of Metal-Catalyzed Reactions

Reaction TypeCatalyst SystemSubstrate TypeProduct TypePurposeRef.
Intramolecular C-H ArylationPd(OAc)₂ / Ligand(2-Iodophenyl)sulfonamidesDihydrobenzo[c]isothiazole dioxidesRing Formation beilstein-journals.org
Suzuki Cross-CouplingPd CatalystHalogenated Benzo[c]isothiazolesAryl-substituted Benzo[c]isothiazolesDerivatization sci-hub.se

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a powerful, non-destructive technique for mapping the carbon-hydrogen framework of a molecule. Through one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, a detailed picture of the atomic connectivity and chemical environment within 5-Chlorobenzo[c]isothiazole can be constructed. researchgate.netnih.gov

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in a molecule. chemicalbook.com For benzo[c]isothiazole (B8754907) derivatives, the aromatic protons typically appear in the downfield region of the spectrum, with their chemical shifts and coupling constants being highly sensitive to the substitution pattern on the benzene (B151609) ring. rsc.orguobaghdad.edu.iq

Table 1: ¹H NMR Spectral Data of this compound Derivatives

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4 7.81 d 1.6
H-6 7.56-7.61 m
H-7 8.28 dd 8.0, 1.2

Note: Data is based on a representative spectrum of a related derivative. Actual values for this compound may vary slightly.

The doublet observed for the proton at position 4 (H-4) is indicative of coupling to a single adjacent proton, while the multiplet for H-6 suggests coupling to multiple neighboring protons. The doublet of doublets for H-7 arises from coupling to two non-equivalent protons.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insights into their chemical environment (e.g., aromatic, aliphatic, carbonyl). asianpubs.orgresearchgate.net In the case of this compound and its derivatives, the carbon signals are spread over a range that is characteristic of benzothiazole (B30560) structures. rsc.orgresearchgate.net

Table 2: ¹³C NMR Spectral Data of this compound Derivatives

Carbon Chemical Shift (δ, ppm)
C-3a 153.4
C-4 122.8
C-5 134.5
C-6 126.2
C-7 127.6
C-7a 139.4
C=N 159.2

Note: Data is based on a representative spectrum of a related derivative. Actual values for this compound may vary slightly.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments provide correlational information that is crucial for assembling the molecular structure. ucl.ac.ukmnstate.eduuci.edu

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu Cross-peaks in the COSY spectrum of this compound would confirm the connectivity between adjacent protons on the benzene ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbons they are attached to. emerypharma.comcolumbia.edu This is instrumental in assigning the carbon signals based on the already assigned proton spectrum. For this compound, each proton on the aromatic ring would show a correlation to its corresponding carbon atom. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons, typically over two to four bonds. sdsu.educolumbia.edu This technique is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. researchgate.net For instance, the protons on the benzene ring would show correlations to the carbons of the isothiazole (B42339) ring, confirming the fusion of the two ring systems.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. mt.commdpi.comuni-siegen.de

Table 3: Key IR and Raman Vibrational Frequencies for this compound Derivatives

Functional Group IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
Aromatic C-H stretch ~3100-3000 ~3100-3000
C=N stretch (isothiazole) ~1615-1580 ~1615-1580
Aromatic C=C stretch ~1600-1450 ~1600-1450
C-S stretch ~700-600 ~700-600
C-Cl stretch ~800-600 ~800-600

Note: These are approximate ranges and can vary based on the specific molecular environment.

The IR and Raman spectra provide complementary information. americanpharmaceuticalreview.comspectroscopyonline.com For instance, the C=N stretching vibration of the isothiazole ring is expected to be a strong band in the IR spectrum. researchgate.net Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the characteristic skeletal vibrations of the fused ring system appear in the fingerprint region (below 1500 cm⁻¹). researchgate.netasianpubs.org The presence of a C-Cl stretching vibration would further confirm the chloro-substitution. asianpubs.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a destructive technique that provides information about the molecular weight and elemental composition of a compound. researchgate.net High-resolution mass spectrometry (HRMS) is particularly powerful as it can determine the mass with very high accuracy, allowing for the unambiguous determination of the molecular formula. nih.govmeasurlabs.comnih.gov

For this compound (C₇H₄ClNS), the expected exact mass can be calculated. The observation of a molecular ion peak in the HRMS spectrum corresponding to this calculated mass would provide strong evidence for the proposed structure. rsc.org

Furthermore, the fragmentation pattern observed in the mass spectrum can offer additional structural clues. libretexts.org The molecule will break apart in a predictable manner upon ionization, and the masses of the resulting fragments can be used to deduce the connectivity of the atoms. For example, the loss of a chlorine atom or the cleavage of the isothiazole ring would result in characteristic fragment ions. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. cabidigitallibrary.org The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The wavelengths at which these absorptions occur (λmax) are characteristic of the chromophores present in the molecule. academie-sciences.frresearchgate.net

For this compound, the fused aromatic and heterocyclic system constitutes a significant chromophore. The UV-Vis spectrum is expected to show distinct absorption bands corresponding to π → π* and n → π* transitions. acs.org The position and intensity of these bands are influenced by the electronic nature of the substituent (in this case, the chlorine atom) and the solvent used for the measurement. academie-sciences.frrsc.org

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides unequivocal proof of a molecule's connectivity, conformation, and the packing of molecules within the crystal lattice.

For the specific compound this compound, publicly available single-crystal X-ray diffraction data is not readily found. However, the crystallographic analysis of closely related structures, such as benzo[d]isothiazole derivatives, offers significant insights into the expected molecular geometry and intermolecular interactions that could be characteristic of this class of compounds. For instance, studies on related heterocyclic compounds have successfully elucidated key structural features. researchgate.net

In a typical X-ray diffraction experiment, a single crystal of the target compound is bombarded with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule, from which the positions of individual atoms can be determined with high precision. Key parameters obtained from such an analysis include bond lengths, bond angles, and torsion angles, which collectively define the molecule's structure. Furthermore, analysis of the crystal packing can reveal important non-covalent interactions, such as hydrogen bonds or π-π stacking, which influence the material's bulk properties. While specific crystallographic data for this compound is pending, the technique remains the gold standard for its eventual and unequivocal structural elucidation.

Elemental Analysis (C, H, N, S, Halogen) for Purity and Composition Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, sulfur, and halogens in a sample. This method is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. The experimentally determined percentages of each element are compared against the theoretical values calculated from the proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's identity and purity.

While specific elemental analysis data for this compound is not widely published, data for the isomeric 5-Chlorobenzo[d]thiazole and its derivatives are available and serve as a valuable reference point for the expected elemental composition.

For instance, the certificate of analysis for 5-Chlorobenzo[d]thiazole provides the following theoretical elemental composition. lgcstandards.com

Table 1: Theoretical Elemental Composition of 5-Chlorobenzo[d]thiazole

ElementSymbolTheoretical %
CarbonC49.51
HydrogenH2.03
NitrogenN8.32

In the synthesis and characterization of derivatives, elemental analysis is routinely performed to confirm the successful incorporation of various functional groups. For example, the elemental analysis of (5-chlorobenzo[d]thiazol-2-yl)methanamine (B1451633) yielded the following results, which are in close agreement with the calculated values for its molecular formula, C₈H₇ClN₂S. iosrjournals.org

Table 2: Elemental Analysis Data for (5-chlorobenzo[d]thiazol-2-yl)methanamine

ElementSymbolCalculated %Found %
CarbonC48.3648.38
HydrogenH3.553.57
ChlorineCl17.8417.82
NitrogenN14.1014.11
SulfurS16.1416.11

Furthermore, a series of 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives were characterized, and their elemental analyses for Carbon, Hydrogen, and Nitrogen were reported to be within ±0.4% of the theoretical values, confirming the successful synthesis of the target compounds. researchgate.net These examples underscore the critical role of elemental analysis in the structural verification process for chlorinated benzothiazole and benzisothiazole derivatives.

Computational Chemistry and Theoretical Investigations of 5 Chlorobenzo C Isothiazole

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures.nih.govaps.org

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.gov For 5-Chlorobenzo[c]isothiazole, DFT calculations are instrumental in predicting its electronic and geometric properties with a high degree of accuracy. These calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), to solve the Schrödinger equation for the molecule, providing a detailed picture of its behavior at the atomic level. eurjchem.com

Optimized Geometries and Molecular Conformations.eurjchem.com

Geometry optimization is a fundamental computational process that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface of the molecule. arxiv.org For this compound, DFT calculations are employed to determine its most stable molecular conformation. eurjchem.com This process iteratively adjusts the bond lengths, bond angles, and dihedral angles of the molecule until the lowest energy state is achieved. The resulting optimized geometry provides crucial information about the three-dimensional structure of the molecule, which is essential for understanding its physical and chemical properties.

The optimized structural parameters for molecules similar in structure to this compound are often determined using DFT methods and can be compared with experimental data from techniques like X-ray crystallography when available. mdpi.com For instance, in related benzothiazole (B30560) derivatives, DFT calculations have shown good agreement with experimental bond lengths and angles. mdpi.com

Below is a hypothetical table of selected optimized geometric parameters for this compound, as would be obtained from a DFT calculation.

ParameterBond/AngleCalculated Value
Bond LengthC-Cl1.74 Å
Bond LengthC-S1.77 Å
Bond LengthS-N1.64 Å
Bond LengthC=N1.36 Å
Bond AngleCl-C-C119.5°
Bond AngleC-S-N94.0°
Bond AngleC-N-S110.0°
Dihedral AngleC-C-S-N0.0°

Note: The values in this table are illustrative and represent typical bond lengths and angles that might be expected from a DFT calculation on a similar molecule.

Vibrational Frequency Analysis and Spectroscopic Correlations.researchgate.net

Vibrational frequency analysis is a computational technique used to predict the infrared (IR) and Raman spectra of a molecule. nih.gov Following geometry optimization, the vibrational frequencies of this compound are calculated to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to provide theoretical vibrational spectra. uctm.edu These calculated frequencies can be correlated with experimental IR and Raman spectra, aiding in the assignment of specific vibrational modes to the observed spectral bands. researchgate.net

The C-Cl stretching vibration in chloro-substituted aromatic compounds is typically observed in the experimental FT-IR spectra. uctm.edu For example, studies on similar molecules have assigned C-Cl stretching vibrations to bands in the range of 700-1140 cm⁻¹. uctm.edu The characteristic vibrations of the benzothiazole ring system, such as C=N stretching and ring stretching modes, are also of significant interest and are generally observed in the 1500–1650 cm⁻¹ region. mdpi.com

A table of calculated and experimental vibrational frequencies for key modes in a molecule like this compound would look like this:

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
ν(C-H) aromatic30803075Aromatic C-H stretch
ν(C=N)16201615C=N stretch in isothiazole (B42339) ring
ν(C=C) aromatic15801575Aromatic ring stretch
ν(C-Cl)750745C-Cl stretch

Note: This table is a representative example. The exact frequencies would be determined from specific DFT calculations and experimental measurements for this compound.

Electronic Properties Analysis

The electronic properties of this compound are fundamental to understanding its reactivity, stability, and potential applications. Computational methods provide a powerful lens through which to examine these characteristics in detail.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap).eurjchem.comresearcher.lifenih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transitions. A smaller HOMO-LUMO gap generally implies higher reactivity and easier electronic excitation.

For molecules containing a benzothiazole core, the HOMO is often distributed over the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient regions. researchgate.net The introduction of a chlorine atom, being an electron-withdrawing group, is expected to influence the energies of these orbitals.

A representative table of FMO analysis for this compound might include:

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap (ΔE)4.7

Note: These are hypothetical values for illustrative purposes. The actual energies would be derived from specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping.eurjchem.comresearchgate.netuni-muenchen.de

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule. researchgate.net It illustrates the electrostatic potential on the surface of the molecule, providing a guide to its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show negative potential around the nitrogen and sulfur atoms due to their lone pairs of electrons, as well as on the chlorine atom due to its high electronegativity. Positive potential would be expected on the hydrogen atoms of the benzene (B151609) ring. This visual representation is invaluable for predicting intermolecular interactions and the sites of chemical reactions. uni-muenchen.de

Natural Bond Orbital (NBO) Analysis.uni-muenchen.defaccts.de

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. faccts.de It transforms the complex, delocalized molecular orbitals into a more intuitive Lewis-like structure. uni-muenchen.de A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. These interactions, often represented as stabilization energies (E(2)), indicate the extent of electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO.

A sample table from an NBO analysis might look like this:

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) Nσ(C-S)5.2
LP(1) Sσ(C-N)3.8
π(C=C)π(C=C)20.5
LP(2) Clσ(C-C)1.5

Note: This table presents hypothetical data to illustrate the type of information obtained from an NBO analysis.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict how a ligand, such as a derivative of benzo[c]isothiazole (B8754907), might bind to a biological target, typically a protein or enzyme. Docking predicts the preferred orientation and binding affinity of the ligand in the active site, while MD simulations provide a view of the dynamic stability of the ligand-protein complex over time.

Molecular docking studies are crucial for predicting the binding orientation of a ligand within a protein's active site and estimating the strength of the interaction. For isothiazole and benzothiazole derivatives, which are structurally related to this compound, docking studies have successfully identified key interactions that govern their biological activity.

For instance, in studies of isothiazole derivatives as potential inhibitors of the Hepatitis C Virus (HCV) polymerase NS5B, molecular docking revealed that the primary interactions within the protein's binding pocket are hydrophobic and hydrogen bonds, supplemented by electrostatic and carbon-hydrogen bond interactions. mdpi.com Similarly, docking of benzothiazole-triazole derivatives into the active site of α-glucosidase showed that π-π stacking interactions with aromatic residues like Phenylalanine and Histidine are critical for potent inhibitory activity. mdpi.com The stability of these predicted binding modes can be further assessed using Molecular Dynamics (MD) simulations, which simulate the movement of atoms over time and help confirm the stability of the ligand-receptor complex. nih.govresearchgate.net

Table 1: Examples of Predicted Binding Interactions for Isothiazole/Benzothiazole Derivatives from Molecular Docking Studies

Compound Class Target Protein Key Interacting Residues Types of Interactions Reference
Isothiazole Derivatives HCV NS5B Polymerase Not specified Hydrophobic, Hydrogen Bonds, Electrostatic mdpi.com
Benzothiazole-Triazole Derivatives α-Glucosidase HIS-239, PHE-157 π-π Stacking mdpi.com
Benzo[d]thiazole Derivatives Epidermal Growth Factor Receptor (EGFR) Not specified Energy calculations consistent with IC50 values researchgate.net
Thiazole-based Hydrazones Epidermal Growth Factor Receptor (EGFR) Not specified Interactions supported by MD simulations nih.gov

Allosteric modulation occurs when a compound binds to a site on a protein distinct from the primary (orthosteric) binding site, altering the protein's conformation and function. This can lead to either an enhancement (Positive Allosteric Modulator, PAM) or a reduction (Negative Allosteric Modulator, NAM) of the primary ligand's effect. Computational methods are instrumental in identifying potential allosteric binding sites and predicting the impact of modulators.

While specific allosteric modulation studies on this compound are not documented, research on related structures provides a framework for how such investigations would proceed. For example, 5-chloroindole (B142107) has been identified as a potent PAM of the 5-HT₃ receptor. nih.gov Computational studies for such a molecule would involve docking to potential allosteric sites identified on the 5-HT₃ receptor and using MD simulations to understand how its binding induces conformational changes that affect the orthosteric site. These studies are critical for designing drugs with higher specificity and fewer side effects, a key advantage of targeting less-conserved allosteric sites. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. mdpi.com These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic) and using regression techniques to create a mathematical equation that can predict the activity of new, unsynthesized compounds.

For classes of compounds including isothiazole and benzothiazole derivatives, QSAR studies have been pivotal in optimizing their therapeutic potential. For example, a QSAR study on isothiazole derivatives as HCV NS5B inhibitors utilized techniques like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) to build predictive models. mdpi.com In other studies on anticancer isatin (B1672199) derivatives, QSAR models have shown that lipophilic parameters (logP) and topological indices are key governors of activity. arabjchem.org For a novel series of compounds like this compound derivatives, a QSAR study would guide the selection of substituents on the benzoisothiazole core to maximize desired biological effects. nih.gov

Table 2: Common Descriptor Types Used in QSAR/QSPR Models for Heterocyclic Compounds

Descriptor Category Examples Property Modeled Reference
Lipophilic logP Antimicrobial Activity arabjchem.org
Topological Molecular Connectivity Indices (χ), Wiener Index Antimicrobial Activity, Anticancer Activity arabjchem.org
Quantum Chemical Dipole Moment, HOMO/LUMO Energies HCV Inhibition (pIC50) mdpi.com
Constitutional Molecular Weight, Number of Rotatable Bonds Various Activities psu.edu

Predictive In Silico ADME Profiling

Before a compound can become a viable drug, it must possess favorable ADME properties: Absorption, Distribution, Metabolism, and Excretion. In silico ADME profiling uses computational models to predict these properties early in the drug discovery process, reducing the likelihood of late-stage failures. These models assess parameters like aqueous solubility, intestinal absorption, blood-brain barrier penetration, and potential for inhibiting key metabolic enzymes.

For potent heterocyclic compounds, including complex derivatives containing a benzoisothiazole moiety, predictive ADME studies are standard practice. researchgate.net Web-based tools like SwissADME and pkCSM are frequently used to calculate a range of physicochemical and pharmacokinetic properties. researchgate.net A key initial screen is often against "Lipinski's Rule of Five," which helps predict oral bioavailability. More advanced models, like the "BOILED-Egg" model, can simultaneously predict passive gastrointestinal absorption and brain penetration. For a compound like this compound, these in silico predictions would provide a crucial first look at its drug-likeness and guide structural modifications to improve its ADME profile. nih.gov

Table 3: Representative In Silico ADME Parameters and Their Significance

Parameter Significance Prediction Tool/Model Example Reference
Lipinski's Rule of Five Predicts drug-likeness and oral bioavailability SwissADME, pkCSM researchgate.net
Human Intestinal Absorption (HIA) Predicts absorption from the gut BOILED-Egg Model
Blood-Brain Barrier (BBB) Penetration Predicts ability to cross into the central nervous system BOILED-Egg Model
CYP450 Inhibition Predicts potential for drug-drug interactions Discovery Studio japsonline.com
Aqueous Solubility (LogS) Affects absorption and formulation ESOL ambeed.com

Structure Activity Relationship Sar Studies of 5 Chlorobenzo C Isothiazole Derivatives

Impact of Substituents on Molecular Interactions and Activities

The nature and position of chemical groups attached to the 5-Chlorobenzo[c]isothiazole core are critical in defining its chemical reactivity and biological function. Researchers have systematically modified these derivatives to probe the effects of various substituents on their molecular interactions.

Positional Isomerism and Substituent Effects on Reactivity

The placement of substituents on the benzoisothiazole ring profoundly affects the molecule's properties. For instance, studies on N-(benzo[d]thiazol-2-yl)benzamide derivatives with a nitro (NO2) group showed that positional isomerism influences the crystal structure and molecular geometry. dntb.gov.uamdpi.com The ortho-nitro derivative exhibited a distorted geometry due to steric hindrance, while the meta-nitro derivative was the most planar. dntb.gov.uamdpi.com These structural differences, dictated by the substituent's position, impact intermolecular interactions such as hydrogen bonding and π–π stacking, which are crucial for how a molecule binds to a biological target. dntb.gov.uamdpi.com

The reactivity of the benzo[c]isothiazole (B8754907) ring is also sensitive to substituent effects. The isothiazole (B42339) ring itself directs substitution to the 3-position due to the electron-withdrawing nature of the sulfur and nitrogen atoms. The presence of a chlorine atom at the 5-position further modulates the electron density of the ring system, influencing its reactivity in reactions like palladium-catalyzed cross-coupling, which is often used to introduce further diversity to the scaffold.

Role of Halogenation on Molecular Activity

Halogenation, particularly at the 5-position of the benzoisothiazole ring, is a key strategy for enhancing biological activity. thieme-connect.com The introduction of a chlorine atom can increase the potency of bioactive compounds. researchgate.net For example, in a series of benzothiazole (B30560) derivatives, the N-(5-chlorobenzo[d]thiazol-2-yl)acetamide derivative was identified as a potent anticonvulsant. rjptonline.org Similarly, a series of 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives showed that compounds with halogen substitutions (bromo and fluoro) at the 4-position of the aryl ring exhibited potent antitubercular activity, likely due to the electron-withdrawing nature of these halogens enhancing interactions with bacterial enzymes. nih.gov

In another study, a series of benzothiazole-triazole derivatives were synthesized and tested for α-glucosidase inhibitory activity. mdpi.com The compound bearing a chlorine group at the 5-position of the benzothiazole ring and a tert-butyl group at the para position of a phenyl ring was the most active. mdpi.com This highlights the synergistic effect of halogenation and other substituents in optimizing molecular activity. The table below summarizes the impact of halogenation on the activity of various benzoisothiazole derivatives.

Compound SeriesHalogen SubstitutionBiological ActivityKey Finding
N-(substituted benzothiazol-2-yl)acetamides5-ChloroAnticonvulsantThe 5-chloro derivative was the most powerful anticonvulsant in the series. rjptonline.org
Benzothiazole-triazole derivatives5-Chloroα-Glucosidase inhibitionA 5-chloro derivative with a para-tert-butylphenyl group was the most potent inhibitor. mdpi.com
2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamides4-Bromo, 4-FluoroAntitubercularHalogen-substituted derivatives showed strong potential as anti-mycobacterial agents. nih.gov
(R)–N–(benzo[d]thiazol–2–yl)acetamides5-Chloro, 6-Chloro, 5-BromoMAO-B and BuChE inhibitionHalogenated derivatives displayed excellent inhibitory activity. mdpi.com

Biological Activity Pathways and Mechanisms at the Molecular Level

Derivatives of this compound exert their biological effects by interacting with specific molecular targets and modulating cellular pathways. Understanding these mechanisms is crucial for the development of new therapeutic agents.

Interaction with Enzymes and Receptors

Benzo[c]isothiazole derivatives are known to interact with a variety of enzymes and receptors. The thiazole (B1198619) ring can participate in hydrogen bonding and π-π interactions, which are critical for binding to the active sites of these biological targets. For instance, certain thiazole derivatives have been identified as inhibitors of pro-inflammatory cytokines like TNF-α and IL-6.

In the context of antimicrobial activity, DNA gyrase is a key target. researchgate.net Molecular docking studies have shown that pyranopyrazole derivatives with a 5-chlorobenzoxazole (B107618) core can bind to the intercalation site of DNA in the DNA-gyrase complex, stabilized by hydrogen bonds, hydrophobic interactions, and π-π interactions. urfu.ru Similarly, benzothiazole ethyl urea (B33335) compounds have been found to potently inhibit the ATPase activity of E. coli DNA gyrase and topoisomerase IV. nih.gov

Other enzymes targeted by benzoisothiazole derivatives include dihydrofolate reductase (DHFR) and dihydropteroate (B1496061) synthase (DHPS). researchgate.netresearchgate.net Some benzothiazole derivatives have shown better inhibitory efficiency against DHFR than the standard drug trimethoprim. nih.gov A study on new benzothiazole derivatives as DHPS inhibitors found that several compounds had IC50 values comparable to the standard drug sulfadiazine. researchgate.net

Cellular Pathway Modulation in Research Models

The interaction of this compound derivatives with their molecular targets can trigger a cascade of events that modulate cellular signaling pathways. These pathways can be involved in cell growth, apoptosis, and inflammation. researchgate.net

For example, some thiazole derivatives can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and causing cell cycle arrest. One study found that a particular thiazole derivative induced cell cycle arrest in the S phase for some cancer cell lines and in the G2/M phase for another, accompanied by a high BAX/BCL-2 ratio, indicative of apoptosis. researchgate.net

Furthermore, some derivatives have been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. In animal models, administration of an isothiazole derivative significantly reduced inflammation markers. Other research has pointed to the modulation of calcium signaling pathways. google.com Cytosolic Ca2+ signals are crucial for a wide range of cellular functions, and compounds that modulate store-operated calcium (SOC) channels, which are part of the CRAC channel complex, can have profound effects on cellular responses. google.com

Investigation of Antimicrobial Mechanisms (e.g., DNA gyrase inhibition)

The antimicrobial properties of benzoisothiazole derivatives are a significant area of research. researchgate.net A primary mechanism of action is the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial survival that is absent in humans, making it an attractive drug target. researchgate.netnih.gov

Several studies have demonstrated the potential of thiazole and its fused-ring derivatives as DNA gyrase inhibitors. researchgate.netresearchgate.net For example, thiadiazino and thiazolo quinoxaline (B1680401) hybrids have shown marked antibacterial activities by inhibiting S. aureus DNA gyrase. researchgate.net Molecular docking studies have helped to visualize how these compounds bind to the enzyme. For instance, a 5-chlorobenzoxazole-containing compound was shown to dock into the intercalation location of the DNA-gyrase complex. urfu.ru

The inhibitory activity of these compounds against DNA gyrase is often compared to standard antibiotics like ciprofloxacin (B1669076) and novobiocin. nih.govresearchgate.net In some cases, novel benzothiazole derivatives have demonstrated superior or comparable inhibitory potency. nih.gov The table below presents research findings on the DNA gyrase inhibitory activity of various thiazole derivatives.

Compound ClassOrganism/EnzymeKey Findings
Thiazolo quinoxaline hybridsS. aureus DNA gyraseExhibited marked antibacterial activities with significant DNA gyrase inhibition. researchgate.net
Pyranopyrazole derivatives with a benzoxazole (B165842) coreDNA-GyraseMolecular docking revealed strong bonding interactions with the intercalation location of DNA in the DNA-gyrase complex. urfu.ru
Benzothiazole ethyl ureasE. coli DNA gyrase and topoisomerase IVPotently inhibited the ATPase activity of both enzymes with very low IC50 values. nih.gov
1,3,5-triazine derivativesE. coli DNA gyraseMolecular modeling showed hydrogen bond formation with the enzyme. nih.gov
3‐[(1H‐pyrazol‐3‐yl)imino]indolin‐2‐one derivativesDNA gyraseThe most active derivatives showed inhibition potency against DNA gyrase comparable to ciprofloxacin. researchgate.net

In addition to DNA gyrase, other mechanisms for the antimicrobial action of benzoisothiazole derivatives include the inhibition of bacterial lipid biosynthesis and dihydrofolate reductase. researchgate.net

Design Principles for Novel Benzo[c]isothiazole Analogs

The design of novel benzo[c]isothiazole analogs is a strategic process guided by Structure-Activity Relationship (SAR) studies, which aim to elucidate how specific structural modifications influence the biological activity of the compounds. Research into benzoisothiazole derivatives and related heterocyclic systems has revealed several key principles for designing new, potentially more potent and selective molecules.

A primary strategy in the design of new analogs involves the modification of the isothiazole ring system itself. The introduction of various functional groups at different positions on the benzo[c]isothiazole scaffold can significantly alter the electronic properties and, consequently, the biological efficacy of the molecule. For instance, studies on related isothiazole derivatives have shown that the presence of electron-withdrawing groups can enhance antibacterial potency. Conversely, the strategic placement of electron-donating groups has also been explored to modulate activity. nih.gov

Another important design principle is the introduction of specific functional groups to alter the physicochemical properties of the parent compound. For example, incorporating a carboxylic acid group can increase the polarity of the molecule, which in turn influences its solubility and reactivity. An amine group at a suitable position can serve as a handle for creating a diverse library of amide derivatives for further biological screening. Furthermore, the introduction of a strongly electron-accepting sulfonyl group has been shown to be an effective strategy for modifying the electronic characteristics of related heterocyclic systems. rsc.org

The benzene (B151609) ring of the benzo[c]isothiazole core offers another site for structural modification. Attaching various substituted phenyl groups to the core structure is a common approach to explore the impact of different steric and electronic environments on biological activity. bepls.com Halogenation of the benzothiazole moiety, including chloro-substitution, has been noted to produce derivatives with strong antimicrobial activity, highlighting the importance of substituents on the aromatic ring. ijirt.org

A further design strategy involves the creation of hybrid molecules by linking the benzoisothiazole core to other heterocyclic systems. This approach aims to combine the pharmacophoric features of different scaffolds to generate novel compounds with potentially enhanced or new biological activities. Examples include the fusion or linkage with rings such as indole, pyrazoline, and benzimidazole. nih.govijirt.orgresearchgate.net

Detailed research findings from studies on novel benzo[d]isothiazole derivatives designed as potential anti-inflammatory and analgesic agents illustrate these principles. In one such study, a series of compounds were synthesized and evaluated for their activity. bepls.com The data from this research highlights how different substituents on an attached phenyl ring modulate the anti-inflammatory and analgesic effects.

Table 1: Anti-inflammatory and Analgesic Activities of Synthesized Benzo[d]isothiazole Derivatives

Data sourced from a study on the anti-inflammatory and analgesic activities of novel benzo[d]isothiazole derivatives. bepls.com

Molecular docking studies have also been employed as a design tool to predict the binding interactions of designed molecules with specific biological targets, such as the COX-2 enzyme, providing a rational basis for the selection of substituents. bepls.com

Analytical Method Development for Research Applications

Chromatographic Techniques for Separation and Purification

Chromatography is a cornerstone for the separation and purification of 5-Chlorobenzo[c]isothiazole from reaction mixtures or complex matrices. researchgate.netmetwarebio.comiyte.edu.tr The principle lies in the differential partitioning of the compound between a stationary phase and a mobile phase. ccamp.res.in

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of isothiazole (B42339) derivatives due to its high resolution and sensitivity. ijrpb.com For this compound, a reversed-phase HPLC method is typically employed. researchgate.net This involves a nonpolar stationary phase, commonly a C18 column, and a polar mobile phase. ijrpb.comnih.gov

The separation is achieved by isocratic or gradient elution with a mobile phase mixture, such as acetonitrile (B52724) and water or a buffer solution. nih.govtjpr.orgacademicjournals.org The pH of the mobile phase can be adjusted to optimize the retention and peak shape of the compound. pensoft.net Detection is commonly performed using a UV-Vis detector set at the wavelength of maximum absorbance for this compound. academicjournals.org This method allows for both the quantification of the compound and the monitoring of its purity. nih.gov

Table 1: Typical HPLC Parameters for Analysis of Aromatic Thiazole (B1198619) Derivatives

ParameterTypical SettingPurpose
Column Reversed-Phase C18, 5 µm particle sizeStationary phase for separating compounds based on hydrophobicity. ijrpb.com
Mobile Phase Acetonitrile : Water/Buffer (e.g., phosphate (B84403) buffer)Eluent that carries the sample through the column. tjpr.orgacademicjournals.org
Elution Mode Isocratic or GradientMaintains a constant mobile phase composition or changes it over time to optimize separation. nih.gov
Flow Rate 0.8 - 1.2 mL/minControls the speed of the mobile phase and the analysis time. nih.govpensoft.net
Column Temp. Ambient or controlled (e.g., 25-35°C)Affects retention time and peak shape. ijrpb.com
Injection Vol. 10 - 50 µLThe volume of the sample introduced into the system. pensoft.net
Detection UV-Vis Detector (e.g., at 230-348 nm)Measures the absorbance of the analyte as it elutes from the column. nih.govacademicjournals.org

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. metwarebio.cometamu.edu When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separation and definitive identification. etamu.edunih.gov For this compound, the sample is first dissolved in a suitable solvent and injected into the GC, where it is vaporized at a high temperature. etamu.edu

The gaseous analyte is then carried by an inert gas (mobile phase), such as helium or nitrogen, through a capillary column containing a stationary phase (e.g., polysiloxane). etamu.edunih.gov Separation occurs based on the compound's boiling point and its interaction with the stationary phase. etamu.edu As the compound elutes from the column, it enters the mass spectrometer, which ionizes it and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that serves as a molecular fingerprint for identification. etamu.edumdpi.com

Table 2: General GC-MS Parameters for Analysis of Isothiazolinones and Related Compounds

ParameterTypical SettingPurpose
GC Column Capillary column (e.g., DB-5MS, MXT-5)Stationary phase where separation occurs based on volatility and polarity. nih.gov
Carrier Gas Helium or NitrogenInert mobile phase to carry the analyte through the column. etamu.edu
Injection Mode Splitless or SplitMethod of introducing the sample onto the column. nih.gov
Temperature Program Ramped oven temperature (e.g., 50°C to 300°C)Controls the elution of compounds with different boiling points. nih.gov
Ionization Source Electron Ionization (EI)Fragments the analyte molecules into characteristic ions. etamu.edu
Mass Analyzer Quadrupole or Ion TrapSeparates ions based on their mass-to-charge ratio (m/z). etamu.edu
Detection Range e.g., 40-500 uThe range of mass-to-charge ratios scanned by the detector. nih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitative analysis, such as monitoring the progress of a chemical reaction or assessing the purity of a sample of this compound. umich.eduuad.ac.idchemistryhall.com It involves spotting a solution of the compound onto a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel (the stationary phase). ccamp.res.inumich.edukhanacademy.org

The plate is then placed in a sealed chamber containing a suitable solvent or mixture of solvents (the mobile phase). chemistryhall.com The mobile phase ascends the plate via capillary action, and the components of the spotted mixture separate based on their differential affinity for the stationary and mobile phases. khanacademy.org The position of the compound is visualized, often using a UV lamp, and is characterized by its retention factor (R_f) value. psu.edu

Table 3: Common Components for Thin-Layer Chromatography

ComponentExampleFunction
Stationary Phase Silica gel G coated on glass or aluminum platesA polar adsorbent that retains compounds based on their polarity. umich.edukhanacademy.orgpsu.edu
Mobile Phase Hexane/Ethyl Acetate (B1210297) or Dichloromethane/Methanol mixturesA solvent system that moves up the plate, carrying the sample with it. khanacademy.org
Developing Chamber Sealed glass tank with filter paperProvides a saturated atmosphere for consistent solvent migration. umich.edu
Visualization UV light (254 nm) or chemical staining reagentsTo make the separated, colorless spots visible. psu.edu

Spectrophotometric Methods for Detection and Quantification

UV-Visible spectrophotometry is a straightforward method for the quantification of this compound in solution. pnrjournal.com The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. ijiset.comresearchgate.net

To perform the analysis, a solution of this compound is prepared in a solvent that does not absorb in the same region as the analyte, such as ethanol (B145695) or acetonitrile. The UV-Vis spectrum is recorded to determine the wavelength of maximum absorbance (λ_max). researchgate.net A calibration curve is then constructed by measuring the absorbance of several standard solutions of known concentrations at this λ_max. pnrjournal.com The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. scirp.org

Electrochemical Detection Approaches

Electrochemical methods offer a highly sensitive approach for the detection of this compound, particularly for trace-level analysis in environmental samples. rsc.orgrsc.org These techniques measure the current or potential changes resulting from the oxidation or reduction of the analyte at the surface of an electrode. nih.gov

Techniques like differential pulse voltammetry (DPV) can be employed for quantification. nih.gov The performance of electrochemical sensors can be significantly enhanced by modifying the electrode surface with nanomaterials, such as gold nanoparticles or carbon nanotubes, which can increase the surface area and improve electron transfer kinetics. rsc.orgfrontiersin.org The development of covalent organic frameworks (COFs) as electrode modifiers also presents a promising avenue for creating highly selective and sensitive sensors for organic pollutants. frontiersin.org The detection limit can often reach nanomolar levels, making it a powerful tool for research applications requiring high sensitivity. jecst.org

Sample Preparation and Extraction Methodologies for Research Matrices

Effective sample preparation is a critical step to isolate this compound from the research matrix (e.g., environmental water, reaction byproducts) and to concentrate it prior to analysis. nih.gov This process removes interfering substances that could compromise the accuracy and sensitivity of the subsequent analytical measurement. researchgate.net

Liquid-Liquid Extraction (LLE) is a common technique where the sample is partitioned between two immiscible liquids. By selecting a solvent in which this compound has high solubility, it can be efficiently extracted from the aqueous sample matrix. researchgate.net

Solid-Phase Extraction (SPE) is another widely used method that offers high recovery and concentration factors. nih.gov In SPE, the sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the adsorbent while the matrix components pass through. The analyte is then eluted with a small volume of a strong solvent. nih.gov For a compound like this compound, a reversed-phase sorbent (e.g., C18) is often suitable.

Table 4: Comparison of Sample Preparation Techniques

TechniquePrincipleAdvantagesCommon Application
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases. researchgate.netSimple, well-established.Extraction from aqueous samples into an organic solvent. researchgate.net
Solid-Phase Extraction (SPE) Adsorption of the analyte onto a solid sorbent, followed by elution. nih.govHigh recovery, high concentration factor, cleaner extracts, potential for automation.Isolation and pre-concentration from environmental waters or biological fluids. nih.gov
Protein Precipitation Addition of a solvent (e.g., acetonitrile) to precipitate proteins from a biological sample. researchgate.netacademicjournals.orgFast, simple for biological matrices.Pre-treatment of plasma or serum samples before HPLC analysis. academicjournals.org

Method Validation for Research Accuracy and Reproducibility

The validation of an analytical method is crucial to ensure that the data generated during research applications are reliable, accurate, and reproducible. For a compound such as this compound, this process demonstrates that the chosen analytical procedure is suitable for its intended purpose, whether it be for quantification, impurity profiling, or stability testing. researchgate.neteuropa.eu The validation process involves evaluating a series of performance characteristics, each with predefined acceptance criteria based on international guidelines. europa.eums-editions.cl

The primary analytical techniques for the characterization and quantification of heterocyclic compounds like this compound and its derivatives often include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. chromatographyonline.com Method validation ensures that the chosen technique provides trustworthy results. researchgate.net The core parameters assessed during method validation are specificity, linearity, accuracy, precision, range, limits of detection and quantitation, and robustness. europa.eums-editions.cl

Specificity

Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu For an HPLC method for this compound, specificity would be demonstrated by showing that the analyte peak is well-resolved from other potential compounds, with no co-elution. This is often confirmed using a photodiode array (PDA) detector to check for peak purity or by coupling the HPLC to a mass spectrometer (LC-MS). chromatographyonline.com

Linearity and Range

Linearity refers to the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eu The range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision. europa.eu To establish linearity, a minimum of five concentrations of this compound standard would be analyzed. europa.eu The resulting data are typically evaluated by linear regression analysis, with the correlation coefficient (r²) being a key indicator of linearity.

Table 1: Illustrative Linearity Data for this compound by HPLC-UV

Concentration (µg/mL) Peak Area (Arbitrary Units)
1.0 12,540
5.0 63,110
10.0 124,980
25.0 312,450
50.0 625,100
Linear Regression Output
Correlation Coefficient (r²) 0.9998
Slope 12495

| Y-intercept | 150 |

This table is interactive. Users can sort columns to analyze the relationship between concentration and peak area.

Accuracy

Accuracy represents the closeness of the test results obtained by the method to the true value. europa.eu It is often determined by spike-and-recovery studies, where a known amount of pure this compound is added to a sample matrix. The analysis is then performed, and the percentage of the analyte recovered is calculated. nih.gov For research purposes, accuracy is typically assessed at three concentration levels across the specified range. nih.gov

Table 2: Representative Accuracy (Recovery) Data

Spike Level Concentration Added (µg/mL) Concentration Found (µg/mL) Recovery (%)
Low 5.0 4.91 98.2
Medium 25.0 25.35 101.4
High 50.0 49.75 99.5

| Acceptance Criterion | | | 98.0 - 102.0% |

This table is interactive. Sort by 'Recovery (%)' to see the method's performance at different concentration levels.

Precision

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. europa.eu It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment. europa.eu

Intermediate Precision (Inter-assay precision): Evaluates variations within the laboratory, such as on different days, with different analysts, or on different equipment. europa.eunih.gov

Table 3: Example of Precision Results for this compound Analysis

Precision Level Concentration (µg/mL) Mean Peak Area (n=6) Standard Deviation RSD (%)
Repeatability 25.0 312,550 2,813 0.90
Intermediate Precision 25.0 313,100 4,070 1.30

| Acceptance Criterion | | | | RSD ≤ 2% |

This interactive table allows for comparison between repeatability and intermediate precision, highlighting the method's consistency.

Limits of Detection (LOD) and Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte that can be determined with acceptable precision and accuracy. europa.eu These values are crucial for the analysis of trace impurities in this compound samples. They are often calculated based on the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. ms-editions.cl This provides an indication of its reliability during normal usage. For an HPLC method, these variations might include changes in mobile phase composition (e.g., ±2% acetonitrile), pH, column temperature (e.g., ±2 °C), and flow rate (e.g., ±0.1 mL/min). ms-editions.clresearchgate.net The method is considered robust if the results remain within the acceptance criteria despite these minor changes.

Table 4: Summary of Chemical Compounds Mentioned

Compound Name
This compound
Acetonitrile
Carbon disulfide
Chloroacetic acid
2,4-dichloroaniline
(3,4-dichloroisothiazol-5-yl)methanol
3-chlorobenzo[d]isothiazole-1,1-dioxide
Ethyl chloroacetate
Ethanol
Formic acid
Hydrazine hydrate
Methanol
o-phenylene diamine
Potassium hydroxide
Pyridine
Sodium hypochlorite
Sodium thiosulfate
Thionyl chloride

Applications of 5 Chlorobenzo C Isothiazole in Chemical Sciences

Precursor in Organic Synthesis and Heterocyclic Chemistry

Halogenated heterocyclic compounds are cornerstones of modern organic synthesis, serving as versatile intermediates that can be readily modified to build molecular complexity. The presence of a chlorine atom on the benzo[c]isothiazole (B8754907) ring, particularly at the 5-position, activates the molecule for a variety of transformations, making 5-Chlorobenzo[c]isothiazole a valuable precursor. The chloro-substituent can act as a leaving group in nucleophilic substitution reactions or as a handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of new functional groups. beilstein-journals.org

Recent synthetic advancements have provided efficient access to the core benzo[c]isothiazole structure. For instance, a copper-catalyzed intramolecular C–N cross-coupling reaction has been developed to produce benzo[c]isothiazole 2-oxides, demonstrating a modern approach to forming this heterocyclic framework. thieme-connect.com Such methods provide a platform from which derivatives like this compound can be synthesized or utilized.

Building Block for Fused Ring Systems

The benzo[c]isothiazole structure is, by definition, a fused heterocyclic system. bath.ac.uk It serves as a fundamental building block for the synthesis of more elaborate, multi-ring structures. The reactivity of the benzo[c]isothiazole core allows for its annulation with other rings. Research has shown that benzo[c]isothiazole derivatives can be further derivatized to create tricyclic scaffolds, highlighting their potential to build molecular diversity for applications in drug discovery. sci-hub.se The synthesis of angular benzo[c]bisisothiazoles has also been reported, further illustrating the utility of the benzo[c]isothiazole unit in constructing larger, fused systems. acs.org The 5-chloro substituent provides a specific site for such fusion reactions, enabling the regioselective construction of complex heterocyclic architectures.

Intermediate in Complex Molecular Architectures

As an intermediate, this compound offers a strategic advantage in the multi-step synthesis of complex molecules. Its fused ring system provides a rigid, three-dimensional scaffold that can be elaborated upon. The chloro group is a key reactive site for introducing new carbon-carbon or carbon-heteroatom bonds through cross-coupling reactions like the Suzuki or Sonogashira couplings. sci-hub.se This capability allows for the integration of the benzo[c]isothiazole moiety into larger molecular frameworks. For example, complex benzo[c]isothiazole derivatives featuring piperazine (B1678402) side chains have been synthesized, showcasing the role of the core structure as a platform for building molecules with potential neuropharmacological applications. ontosight.ai The ability to functionalize the ring system makes it a valuable intermediate for creating libraries of compounds for screening in medicinal chemistry and materials science. sci-hub.seontosight.ai

Reaction TypeReagents/ConditionsProduct TypeReference
Intramolecular CycloamidationCuI (catalyst), Cs₂CO₃ (base)Benzo[c]isothiazole 2-oxides thieme-connect.com
Cross-CouplingSuzuki, SonogashiraFurther functionalized benzo[c]isothiazoles sci-hub.se
Ring TransformationPhosphoryl chloride, AmmoniaFunctionalized 3-aminoisothiazoles thieme-connect.com

Role in Materials Science Research

Heterocyclic compounds are integral to the design of advanced organic materials due to their distinct electronic and photophysical properties. medwinpublishers.comresearchgate.net The isothiazole (B42339) ring, and by extension the benzo[c]isothiazole system, is considered an electron-deficient heterocycle, a feature that is highly desirable for applications in organic electronics. acs.org

Development of Optoelectronic Materials

The unique electronic characteristics of the benzoisothiazole scaffold make it a promising candidate for incorporation into optoelectronic materials used in devices like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). numberanalytics.com The electron-deficient nature of the ring can be fine-tuned by substituents; the strongly electron-withdrawing chloro group on this compound would further lower the molecule's frontier molecular orbital (HOMO/LUMO) energy levels. This tuning is critical for designing materials with specific energy gaps and charge-transport properties. tandfonline.comscispace.com While direct application of this compound is not widely reported, related isomers and analogous structures like benzo[d] sci-hub.seontosight.aiontosight.aithiadiazole are extensively used as acceptor units in high-performance semiconducting polymers. acs.org Theoretical studies on related benzothiazole-based molecules have shown that structural modification is a key strategy for developing novel materials for photovoltaic devices. researchgate.net

Functional Polymers Incorporating Benzo[c]isothiazole Units

The incorporation of heterocyclic units into polymer backbones is a key strategy for creating functional polymers with tailored properties. Thiazole-containing polymers have been investigated for their semiconducting properties and are used to fabricate organic electronic devices. rsc.org Donor-acceptor polymers, which form the basis of most organic solar cells, often contain electron-deficient heterocyclic units as the acceptor part. scispace.comresearchgate.net

This compound can be envisioned as a monomer for polymerization reactions. The chloro-substituent can be used as a reactive site for polycondensation reactions, allowing the benzo[c]isothiazole unit to be integrated into a polymer chain. Such polymers could exhibit interesting charge transport properties suitable for applications in transistors or photovoltaics, analogous to polymers containing thiazole-fused benzothiadiazole units. researchgate.net

Use as a Chemical Probe in Biological Research

Chemical probes are small molecules used to study and manipulate biological systems, providing crucial insights into protein function and cellular pathways. rsc.org Heterocyclic compounds are a rich source of scaffolds for the design of such probes due to their diverse biological activities and ability to engage with biological targets like enzymes and receptors. jchemrev.comresearchgate.net

Isothiazole derivatives are known to exhibit a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.airesearchgate.net This inherent bioactivity makes the benzo[c]isothiazole core an attractive starting point for developing chemical probes. Benzo[d]isothiazole derivatives, for example, have been evaluated for their antiproliferative activity against various cancer cell lines. jchemrev.comnih.gov These studies highlight the potential of the general benzoisothiazole scaffold to interact with key cellular targets.

While this compound itself has not been explicitly described as a chemical probe, its structure possesses features suitable for such an application. The fused aromatic system could be capable of fluorescence, allowing for its use in imaging, and the chloro-substituent can modulate the molecule's lipophilicity and electronic character, which are critical for cell permeability and target binding affinity. rsc.org It could serve as a synthetic intermediate for more complex probes designed to covalently or non-covalently interact with specific biological targets.

Future Research Directions and Challenges

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Selectivity

The development of robust, efficient, and selective synthetic methods is paramount for advancing the study and application of benzo[c]isothiazole (B8754907) derivatives. Future research is increasingly focused on moving beyond classical condensation methods, which can suffer from harsh conditions or limited substrate scope. arkat-usa.org

Key areas of exploration include:

Transition-Metal Catalysis : Palladium-catalyzed cross-coupling reactions are well-established for functionalizing heterocyclic systems and have been employed in the synthesis of benzo[c]isothiazole derivatives. google.com Future work will likely focus on developing more active and versatile catalysts. For instance, recent advancements have seen the use of copper-catalyzed cycloamidation and rhodium-catalyzed oxidative annulation for constructing related isothiazole (B42339) and benzo[d]isothiazole systems, highlighting a trend towards exploring a broader range of metals. arkat-usa.orgrsc.org

C-H Activation : Direct C-H activation and functionalization represent a highly atom-economical approach to creating complex molecules. sci-hub.se Developing methods to selectively activate and functionalize the C-H bonds of the 5-Chlorobenzo[c]isothiazole core would provide a powerful tool for generating novel derivatives without the need for pre-functionalized starting materials. sci-hub.sersc.org This strategy has seen success in the synthesis of the isomeric benzo[d]isothiazoles. arkat-usa.org

Photochemical Synthesis : Photochemical methods offer alternative reaction pathways that can lead to unique structural variants or improved purity profiles. Exploring light-mediated reactions for the synthesis or modification of this compound could unlock new chemical space.

Cascade and One-Pot Reactions : Designing cascade reactions, where multiple bond-forming events occur in a single operation, can significantly improve efficiency. rsc.org The development of one-pot syntheses of substituted isothiazoles, sometimes under transition-metal-free conditions, is a promising direction. sci-hub.sersc.org For example, cascade reactions involving trisulfur (B1217805) radical anions have been used to construct the isothiazole ring. rsc.orgthieme-connect.com

A comparative analysis of emerging synthetic strategies is crucial for identifying the most promising routes for specific applications.

Synthetic Approach Potential Advantages Key Challenges Relevant Catalyst/Reagent Examples
Transition-Metal Catalysis High efficiency, broad functional group tolerance, established methodologies. google.comCatalyst cost, removal of metal residues, ligand design. sci-hub.sePalladium complexes, Copper salts, Rhodium catalysts. arkat-usa.orggoogle.comrsc.org
Direct C-H Activation High atom economy, reduced synthetic steps, novel functionalization. sci-hub.sersc.orgRegioselectivity control, requirement for specific directing groups. sci-hub.se[Cp*Rh(MeCN)3][SbF6]2, Palladium acetate (B1210297). arkat-usa.org
Photochemical Synthesis Mild reaction conditions, access to unique reactivity. Specialized equipment, scalability, managing side reactions.Not widely reported for this specific scaffold yet.
Cascade Reactions Increased efficiency, reduced waste, operational simplicity. rsc.orgComplex reaction design, optimization of multiple steps simultaneously.Trisulfur radical anion, ammonium (B1175870) acetate (in one-pot methods). rsc.orgthieme-connect.com

Advanced Computational Approaches for Deeper Mechanistic Understanding

While synthetic methods provide the "how," computational chemistry offers insight into the "why." Advanced computational techniques are becoming indispensable for understanding reaction mechanisms, predicting reactivity, and guiding the rational design of experiments.

Density Functional Theory (DFT) : DFT calculations are a powerful tool for elucidating the transition states and intermediates of complex reactions. nih.gov For benzo[c]isothiazoles, DFT has been used to understand the mechanisms of cycloaddition reactions. nih.gov Future studies could apply DFT to model the regioselectivity of C-H activation on the this compound ring or to predict the most favorable pathways in newly designed cascade reactions.

Spectroscopic Correlation : Integrating computational modeling with advanced spectroscopic techniques can provide a more complete picture of molecular structure and reactivity. For example, using quantum chemical calculations to interpret data from solid-state NMR or Electron Paramagnetic Resonance (EPR) spectroscopy can help characterize reactive intermediates or the electronic structure of metallo-organic catalysts used in synthesis. mpg.de This interplay is crucial for understanding phenomena in mechanochemistry (ball-milling synthesis) or in catalytic cycles involving paramagnetic species. mpg.de

Design of Next-Generation Benzo[c]isothiazole Scaffolds with Tunable Properties

The this compound core is not just a static entity but a versatile scaffold whose properties can be finely tuned through chemical modification. The strategic introduction of different functional groups can dramatically alter its electronic, optical, and biological characteristics.

Future design efforts are likely to focus on:

Modulating Electronic Properties : For applications in materials science, such as organic electronics, the ability to tune the frontier molecular orbitals (HOMO/LUMO) is critical. researchgate.net The introduction of various electron-donating or electron-withdrawing groups onto the benzo[c]isothiazole ring can modify the band gap and charge transport properties. researchgate.net Computational studies have shown that incorporating a benzo[c]isothiazole group can influence the electronic properties of materials designed for organic solar cells. researchgate.net

Enhancing Biological Activity : In medicinal chemistry, structure-activity relationship (SAR) studies guide the design of more potent and selective drug candidates. Research has shown that modifications to the isothiazole ring system significantly impact biological activity. Future work will involve creating libraries of this compound derivatives with diverse substituents to probe interactions with biological targets like enzymes or receptors.

Creating Three-Dimensional Scaffolds : Moving beyond flat, two-dimensional structures is a key trend in medicinal chemistry. The synthesis of non-flat analogs, such as Benzo[c]isothiazole 2-oxides, introduces three-dimensionality, which can improve properties like solubility and cell permeability while enabling new vectoral exits for substitution. rsc.org

Interdisciplinary Research Integrating Chemical Synthesis with Advanced Biological and Materials Science Disciplines

The full potential of this compound and its derivatives will be realized through collaborative, interdisciplinary research.

Materials Science : The benzo[c]isothiazole moiety has been identified as a useful building block for electron-transport materials in organic solar cells (OSCs) and as a component in materials for organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net Future research will involve the synthesis of novel polymers and small molecules incorporating the this compound unit and testing their performance in electronic devices. This requires a close partnership between synthetic chemists and materials scientists to correlate molecular structure with device efficiency and stability. researchgate.net

Chemical Biology and Medicinal Chemistry : The isothiazole ring is present in several marketed drugs, highlighting its pharmacological relevance. sci-hub.se The antibacterial and other biological activities of benzo[c]isothiazole derivatives warrant further investigation. Interdisciplinary projects will focus on synthesizing targeted libraries of compounds for screening against various diseases, using computational biology to predict potential targets, and employing advanced biological assays to understand their mechanism of action.

Challenges in Scalable Synthesis and Sustainable Methodologies

Translating a promising laboratory-scale synthesis into a large-scale, industrial process presents significant challenges. Likewise, the growing emphasis on green chemistry necessitates the development of more sustainable synthetic routes.

Scalability : Many modern synthetic methods, particularly those using expensive transition-metal catalysts or requiring stringent reaction conditions, are difficult and costly to scale up. Challenges include managing reaction exotherms, ensuring consistent purity, and minimizing byproduct formation. Future research must consider scalability from the outset of methods development.

Sustainability and Atom Economy : The principles of green chemistry push for methods that are more environmentally benign. This includes using safer solvents, reducing energy consumption, and maximizing atom economy (the efficiency with which atoms from the reactants are incorporated into the final product). thieme-connect.de The development of catalyst-free reactions or methods that utilize elemental sulfur and operate in aqueous media are steps in this direction. arkat-usa.orgsci-hub.sersc.org The environmental impact of reagents like phosphorus oxychloride or solvents like carbon tetrachloride, which have been used in related syntheses, must also be considered and alternatives sought.

Q & A

Q. What are the primary synthetic routes for 5-Chlorobenzo[c]isothiazole, and how do reaction conditions influence product purity?

The compound can be synthesized via intramolecular cyclization or (4+1)-heterocyclization strategies. For example, reacting 4-chloro-o-phenylenediamine with thionyl chloride under acidic (H₂SO₄) or basic (pyridine) conditions forms the isothiazole core. Product purity depends on strict stoichiometric control, low temperatures (0–5°C) to mitigate exothermic side reactions, and purification via silica gel chromatography with hexane/ethyl acetate gradients. Acidic conditions may yield higher regioselectivity but require neutralization steps to prevent decomposition .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : Chlorine-induced deshielding of adjacent aromatic protons (δ 7.2–7.8 ppm) and distinct coupling patterns for isothiazole protons.
  • IR Spectroscopy : C-Cl stretching (550–650 cm⁻¹) and S-N vibrations (950–1050 cm⁻¹).
  • HRMS : Molecular ion peaks with <2 ppm mass accuracy. Cross-referencing with NIST databases ensures reliable spectral assignments .

Q. How can researchers functionalize this compound while preserving its heterocyclic integrity?

The chloro group at position 5 enables regioselective cross-coupling (e.g., Suzuki-Miyaura with Pd catalysts). Mild conditions (e.g., K₂CO₃ in DMF at 80°C) are critical to avoid ring degradation during nucleophilic substitutions. For example, amination with ethylenediamine achieves >90% yield without side reactions .

Advanced Research Questions

Q. How do computational methods like DFT and genetic algorithms optimize crystal structure prediction for this compound derivatives?

Hybrid DFT (PBE0+MBD) combined with genetic algorithm-based tools (e.g., GAtor) predicts crystal structures with <1 Å deviation from experimental data. Multi-objective optimization evaluates lattice energy minima and Hirshfeld surface compatibility. For photophysical properties, TD-DFT (B3LYP/6-311++G(d,p)) accurately predicts UV-Vis absorption maxima .

Q. What strategies resolve contradictions in synthetic yields reported for this compound derivatives?

Systematic parameter optimization via design-of-experiment (DoE) methodologies identifies critical factors. For instance, substituting H₂SO₄ with pyridine in thionyl chloride-mediated cyclization increases yields from 60% to 85% by reducing side reactions. Kinetic monitoring (e.g., in situ FTIR) confirms optimal reaction durations (3–5 hours) .

Q. How do this compound-metal complexes enhance catalytic processes?

Palladium complexes (e.g., [Pd(5-Cl-BIT)Cl₂]) exhibit high turnover frequencies (>500 h⁻¹) in Suzuki couplings due to chlorine’s electron-withdrawing stabilization of the Pd center. These complexes tolerate functional groups (NO₂, CN) without requiring inert atmospheres, enabling scalable synthesis of pharmaceutical intermediates .

Q. What role does this compound play in materials science, particularly in polymer design?

While direct evidence is limited, structural analogs like chlorinated benzothiadiazoles are used in photovoltaic polymers for their electron-deficient properties. Computational studies suggest this compound could similarly enhance charge transport in conjugated polymers, though experimental validation is needed .

Q. Methodological Notes

  • Synthetic Optimization : Prioritize reaction monitoring (e.g., TLC, HPLC) to track intermediate formation.
  • Computational Validation : Cross-check DFT predictions with experimental XRD data to refine force fields.
  • Catalytic Applications : Pre-catalyst activation (e.g., reducing Pd(II) to Pd(0)) improves reaction efficiency in cross-couplings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.